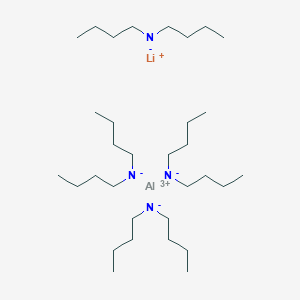
Aluminium;lithium;dibutylazanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum;lithium;dibutylazanide is a useful research compound. Its molecular formula is C32H72AlLiN4 and its molecular weight is 546.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Aluminum;lithium;dibutylazanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aluminum;lithium;dibutylazanide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Technologie aéronautique et spatiale
Les alliages d'aluminium-lithium sont essentiels au développement de nouveaux modèles de technologies aéronautiques et spatiales compétitives . L'ajout de lithium aux alliages d'aluminium réduit leur densité et augmente le module d'élasticité, offrant une réduction de poids structurelle significative par rapport aux alliages d'aluminium traditionnels . Cela se traduit par des économies de carburant, une portée de vol accrue et un nombre accru de passagers et un volume de charge utile .
Applications haute résistance
Les alliages d'aluminium-lithium ont une résistance élevée, ce qui les rend adaptés aux applications nécessitant des matériaux à résistance élevée .
Applications de résistance à la corrosion
Ces alliages présentent une bonne résistance à la corrosion, ce qui les rend idéaux pour les applications nécessitant des matériaux à résistance à la corrosion élevée .
Soudabilité
Les alliages d'aluminium-lithium ont une bonne soudabilité, ce qui les rend adaptés aux applications nécessitant des matériaux à bonne soudabilité<a aria-label="1: " data-citationid="2b3d4d34-8578-dc48-db1a-51064accacd4-34" h="ID=SERP,5015.1" href="https://link.springer.com/article/10
Mécanisme D'action
Target of Action
The primary targets of Aluminum-Lithium-Dibutylazanide are aluminium (Al) current collectors and lithium (Li) ions . In the context of lithium metal batteries, aluminium acts as the current collector, while lithium ions are the charge carriers .
Mode of Action
Aluminum-Lithium-Dibutylazanide interacts with its targets through a process known as solvation and tethering . This involves the use of di-coordination-strength anions to impede the corrosion of the aluminium current collector by lithium bis(fluorosulfonyl)imide (LiFSI) . The weakly coordinated anion (FSI−) exerts high ionic transport kinetics, while the strongly coordinated anion (nitride, NO3−) stabilizes the Al foil surface .
Biochemical Pathways
The biochemical pathways affected by Aluminum-Lithium-Dibutylazanide primarily involve ionic transport kinetics and the stabilization of the Al foil surface . These processes are crucial for the efficient operation of lithium metal batteries .
Result of Action
The result of Aluminum-Lithium-Dibutylazanide’s action is the impedance of corrosion on the aluminium current collector and the enhancement of ionic transport kinetics . This leads to improved performance and longevity of lithium metal batteries .
Action Environment
The action, efficacy, and stability of Aluminum-Lithium-Dibutylazanide can be influenced by various environmental factors. For instance, in the context of lithium metal batteries, factors such as temperature, humidity, and the presence of other ions can affect the compound’s action .
Propriétés
Numéro CAS |
15405-86-4 |
|---|---|
Formule moléculaire |
C32H72AlLiN4 |
Poids moléculaire |
546.9 g/mol |
Nom IUPAC |
lithium;tetrakis(dibutylamino)alumanuide |
InChI |
InChI=1S/4C8H18N.Al.Li/c4*1-3-5-7-9-8-6-4-2;;/h4*3-8H2,1-2H3;;/q4*-1;+3;+1 |
Clé InChI |
ISBVOXPIPNIBOM-UHFFFAOYSA-N |
SMILES |
[Li+].CCCC[N-]CCCC.CCCC[N-]CCCC.CCCC[N-]CCCC.CCCC[N-]CCCC.[Al+3] |
SMILES canonique |
[Li+].CCCCN(CCCC)[Al-](N(CCCC)CCCC)(N(CCCC)CCCC)N(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)


![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)



![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)





